2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring fused with a pyridine ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid typically involves the condensation of 2,6-dichloropyridine with thiazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pyridyl)thiazole-4-carboxylic Acid
- 2-(2,6-Dimethylpyridin-4-yl)thiazole-4-carboxylic Acid
- 2-(4-Bromopyridin-2-yl)thiazole-4-carboxylic Acid
Uniqueness
2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid is unique due to the presence of dichloro substituents on the pyridine ring, which enhances its biological activity and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H4Cl2N2O2S |
---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O2S/c10-6-1-4(2-7(11)13-6)8-12-5(3-16-8)9(14)15/h1-3H,(H,14,15) |
InChI Key |
LVLPXEBAAMLRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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